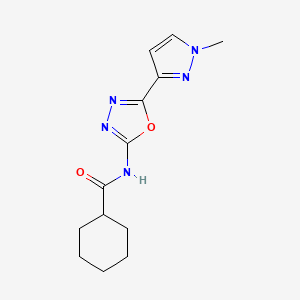

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-18-8-7-10(17-18)12-15-16-13(20-12)14-11(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYJDLKQIXMZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling with a cyclohexanecarboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Structural Diversity: BK50755 distinguishes itself with a cyclohexane group, enhancing lipophilicity compared to the aryl-rich LMM5/LMM11 and the dichlorophenyl/cyano-substituted 3a.

- Synthetic Accessibility : While BK50755 is commercially synthesized (method undisclosed), compounds like 3a–3p are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% .

- Thermal Stability : The melting points of 3a–3p (123–183°C) suggest higher crystalline stability than BK50755, for which data is unavailable .

Biological Activity

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclohexanecarboxamide moiety linked to a 1,3,4-oxadiazole and a pyrazole ring. The molecular formula is , with a molecular weight of 270.32 g/mol.

Structural Formula

The biological activities of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide are primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of similar compounds:

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example, one study showed that a related oxadiazole derivative reduced viability in the A549 lung cancer cell line by 50% at a concentration of 10 µM after 48 hours of exposure.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for assessing the safety and efficacy of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It may distribute widely in tissues due to its ability to cross cellular membranes.

- Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.

- Excretion : Primarily excreted via renal pathways.

Safety Profile

Toxicological assessments reveal that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide?

- Methodological Answer : The synthesis involves multi-step reactions starting with pyrazole and oxadiazole ring formation. A general approach includes:

Cyclocondensation : Reacting 1-methyl-1H-pyrazole-3-carbohydrazide with a cyclohexanecarboxamide derivative in the presence of a coupling agent (e.g., POCl₃ or CDI).

Oxadiazole Formation : Cyclization of the intermediate using dehydrating agents (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C for 4–6 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

Q. What in vitro assays are suitable for initial biological evaluation?

- Methodological Answer : Prioritize enzyme inhibition and antimicrobial assays:

- Lipoxygenase (LOX) Inhibition : Incubate compound (0.1–100 µM) with LOX enzyme and linoleic acid substrate; measure hydroperoxide formation at 234 nm .

- Antimicrobial Testing : Use a microdilution assay against S. aureus (ATCC 43300) with MIC determination (IC₅₀ values reported for similar oxadiazoles: 8–32 µg/mL) .

- Cholinesterase Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ comparison with donepezil) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach:

- Validation : Confirm via LC-MS and ¹H NMR to detect unreacted intermediates.

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer : Address variability through:

Assay Standardization : Use identical enzyme batches (e.g., LOX from Sigma) and control compounds (e.g., NDGA for LOX inhibition) .

Purity Verification : Re-test compounds with HPLC purity <95% (e.g., repurify via preparative HPLC) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. isopropyl pyrazole analogs show 2-fold activity difference) .

Q. What computational strategies predict the compound’s mechanism of action?

- Methodological Answer : Combine molecular docking and pharmacophore modeling:

- Molecular Docking : Use AutoDock Vina to simulate binding to LOX (PDB: 3V99). Pyrazole and oxadiazole moieties form H-bonds with Arg533 and Tyr181 (ΔG ≈ -9.2 kcal/mol) .

- PASS Program : Predict anticonvulsant (Pa = 0.712) and antimicrobial (Pa = 0.654) activities based on structural descriptors .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns (RMSD <2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for oxadiazole derivatives?

- Methodological Answer : Factors causing discrepancies include:

- Cell Line Variability : Test in multiple lines (e.g., NCI-60 panel) to identify lineage-specific effects .

- Apoptosis vs. Necrosis : Use Annexin V/PI staining to distinguish mechanisms .

- ROS Modulation : Measure intracellular ROS levels (e.g., DCFH-DA assay) to clarify pro-/antioxidant roles .

Methodological Tables

Table 1 : Comparative Synthesis Yields of Oxadiazole Derivatives

| Substituent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methyl-pyrazole | PPA | DMF | 88 | |

| 1-Isopropyl-pyrazole | H₂SO₄ | THF | 72 |

Table 2 : Biological Activity of Analogous Compounds

| Compound | LOX IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(5-(4-Cl-phenyl)-oxadiazole) | 12.4 | 16 (S. aureus) | |

| N-(5-(3,4-diOMe-phenyl)-oxadiazole) | 8.9 | 32 (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.